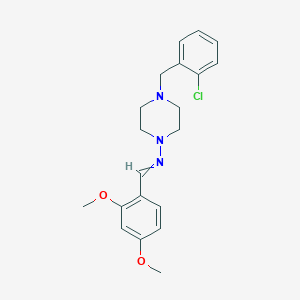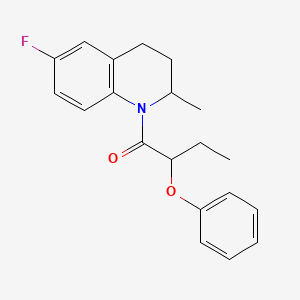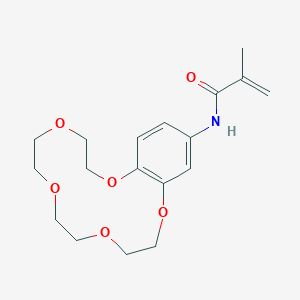![molecular formula C15H20ClN3O2 B5972065 N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea](/img/structure/B5972065.png)
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea, also known as CEU, is a chemical compound that has been extensively studied for its potential therapeutic applications. CEU is a synthetic compound that belongs to the class of pyrrolidinyl urea derivatives. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
作用機序
The mechanism of action of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea is not fully understood. However, it is believed that this compound exerts its effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. This compound has been shown to inhibit the activation of NF-κB and MAPK pathways, which are involved in the production of pro-inflammatory cytokines and the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. This compound has also been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.
実験室実験の利点と制限
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and high yield. This compound is also stable and can be stored for long periods of time. However, there are some limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to dissolve in aqueous solutions. In addition, this compound has not been extensively studied in humans, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the study of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea. One potential direction is to investigate the potential therapeutic applications of this compound in humans. Clinical trials could be conducted to evaluate the safety and efficacy of this compound in treating various diseases, such as arthritis and cancer. Another potential direction is to investigate the mechanism of action of this compound in more detail. This could lead to the development of more potent and selective this compound derivatives with improved therapeutic properties. Finally, the potential use of this compound as a tool compound for studying the NF-κB and MAPK pathways could be explored.
合成法
The synthesis of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea involves the reaction of 3-chlorophenethylamine with ethyl isocyanate in the presence of a catalyst. The resulting intermediate is then reacted with pyrrolidin-3-one to form this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
科学的研究の応用
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. This compound has also been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.
特性
IUPAC Name |
1-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c1-2-17-15(21)18-13-9-14(20)19(10-13)7-6-11-4-3-5-12(16)8-11/h3-5,8,13H,2,6-7,9-10H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBCXQCUUAMXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1CC(=O)N(C1)CCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(4-acetylphenyl)hydrazono]-3-(8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]quinazolin-2-yl)-3-oxopropanoate](/img/structure/B5971985.png)

![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5971996.png)
![5-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-cycloheptyl-2-piperidinone](/img/structure/B5971998.png)
![4-biphenylyl{1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5972002.png)
![2-[4-(2,3-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5972019.png)
![2-hydroxy-N'-(3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-ylidene)benzohydrazide](/img/structure/B5972020.png)
![4-[1-(1H-imidazol-2-ylmethyl)-3-pyrrolidinyl]-1-(2-phenylethyl)piperidine](/img/structure/B5972028.png)
![N-[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methoxyacetamide](/img/structure/B5972034.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-pyridinylacetyl)-3-piperidinyl]propanamide](/img/structure/B5972050.png)


![N-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl}glycine](/img/structure/B5972081.png)
